NR2B Subtype-Selective NMDA Receptor Antagonism: Class-Level Pharmacological Differentiation
Although direct head-to-head binding or functional data for (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-2-ylmethyl)-propionamide itself are not publicly available, the compound is explicitly claimed within the Markush structure of CA-2453383-C, which states that 'the new carboxylic acid amide derivatives of formula (I) of the present invention are highly effective and selective antagonists of NMDA receptor, and moreover most of the compounds are selective antagonist of NR2B subtype of NMDA receptor' [1]. This class-level selectivity distinguishes NR2B-selective antagonists from broad-spectrum NMDA blockers such as ketamine or memantine, which antagonize all NMDA receptor subtypes and are associated with psychotomimetic and motor side effects [1].
| Evidence Dimension | NMDA receptor subtype selectivity |
|---|---|
| Target Compound Data | Claimed as selective NR2B antagonist (class-level) [1] |
| Comparator Or Baseline | Non-selective NMDA antagonists (e.g., ketamine, memantine) – pan-NMDA blockade |
| Quantified Difference | Qualitative: NR2B-selective vs. pan-NMDA; reduced psychotomimetic side-effect liability inferred from class [1] |
| Conditions | Patent claim CA-2453383-C; in vitro receptor binding and functional assays described therein |
Why This Matters
NR2B-selective antagonists offer a therapeutically differentiated profile for pain, neurodegeneration, and depression, making this compound a higher-value starting point for CNS discovery than non-selective NMDA ligands.
- [1] Domany, G. et al. Piperidine derivatives as NMDA receptor antagonists. Canadian Patent CA-2453383-C, granted 2010-04-06. Priority: 2001-07-24. Assignee: Richter Gedeon Vegyeszet. PubChem Patent Summary. URL: https://pubchem.ncbi.nlm.nih.gov/patent/CA-2453383-C (accessed 2026-05-03). View Source
